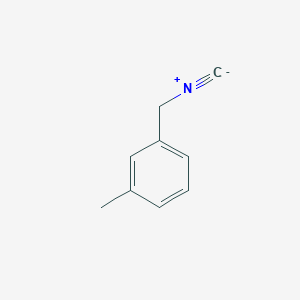

3-Methylbenzylisocyanide

描述

Significance of Isocyanides in Modern Chemical Research

Isocyanides have emerged from relative obscurity to become a cornerstone of modern chemical research, valued for their unique reactivity and versatility.

Role as Versatile Synthons in Organic Synthesis

The isocyanide functional group is a powerful tool in the hands of synthetic organic chemists. frontiersin.org Its carbon atom exhibits both nucleophilic and electrophilic character, a duality that allows it to participate in a wide array of chemical transformations. frontiersin.orgtandfonline.com This unique reactivity has been harnessed in numerous multicomponent reactions (MCRs), such as the renowned Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple starting materials. tandfonline.comvedantu.com The ability of isocyanides to act as building blocks for diverse N-heterocycles and peptidomimetics underscores their importance in medicinal and materials chemistry. frontiersin.org Furthermore, the electron-withdrawing nature of the isocyano group enhances the acidity of α-protons, opening up additional avenues for synthetic manipulation. tandfonline.com

Prominence as Neutral Supporting Ligands in Inorganic Coordination Chemistry

In the realm of inorganic and organometallic chemistry, isocyanides are highly effective neutral ligands for a vast range of transition metals. rsc.org Their electronic properties, being isoelectronic with carbon monoxide, allow them to form stable coordination complexes. frontiersin.orgrsc.orgwikipedia.org Isocyanides are generally considered strong σ-donors and good π-acceptors, a combination that makes them particularly well-suited for stabilizing low-valent metal centers. rsc.orgnih.gov This has led to their use in the synthesis of a wide variety of metal complexes, some of which have applications in catalysis and medical imaging. wikipedia.orgwiley.com The steric and electronic properties of the isocyanide ligand can be readily tuned by modifying the organic substituent (R group), providing a powerful means to modulate the reactivity and properties of the resulting metal complex.

Fundamental Electronic and Structural Characteristics of the Isocyanide Functional Group

The unique reactivity of isocyanides is a direct consequence of their distinct electronic and structural features.

Isoelectronic Relationship with Carbon Monoxide

The isocyanide functional group (–N+≡C−) is isoelectronic with carbon monoxide (CO), meaning they have the same number of valence electrons and a similar arrangement of atoms. frontiersin.orgrsc.orgnih.govbeilstein-journals.org This analogy is a useful starting point for understanding the bonding and reactivity of isocyanides. rsc.org Like CO, isocyanides can act as ligands to transition metals, forming strong bonds through a combination of σ-donation from the carbon lone pair and π-backbonding into the π* orbitals of the C≡N bond. wikipedia.org However, isocyanides are typically stronger σ-donors and weaker π-acceptors than CO, which can lead to differences in the properties and reactivity of their respective metal complexes. wikipedia.org

Resonance Forms and Electron Distribution within the Isocyano Moiety

The electronic structure of the isocyanide group is best described as a resonance hybrid of two principal forms. wikipedia.orgresearchgate.netaakash.ac.in One form depicts a triple bond between a positively charged nitrogen atom and a negatively charged carbon atom (R–N+≡C−). wikipedia.orgresearchgate.net The second significant resonance structure shows a double bond between nitrogen and a neutral, carbene-like carbon atom (R–N=C:). wikipedia.orgresearchgate.net Computational studies suggest that the carbenoid form is the most stable. acs.org This dual character, with both a nucleophilic lone pair on carbon and an electrophilic carbon atom in the carbenoid form, accounts for the amphiphilic nature of isocyanides. researchgate.net The C-N bond distance in isocyanides is approximately 1.16 Å, and the C-N-C bond angle is typically close to 180°, reflecting the triple bond character and sp-hybridization. wikipedia.org

Frontier Molecular Orbitals: Carbon-Centered Lone Pair (HOMO) and π* LUMO

A frontier molecular orbital (FMO) analysis provides further insight into the reactivity of isocyanides. The highest occupied molecular orbital (HOMO) is a σ-type orbital primarily localized on the carbon atom, corresponding to the carbon-centered lone pair. rsc.orgacs.org This high-energy lone pair is responsible for the nucleophilic character of the isocyanide carbon and its ability to act as a σ-donor ligand. rsc.orgacs.org The lowest unoccupied molecular orbital (LUMO) is a pair of degenerate π* orbitals, also with a large coefficient on the carbon atom. rsc.orgacs.org These low-lying π* orbitals can accept electron density, accounting for the electrophilic nature of the isocyanide carbon and its ability to engage in π-backbonding with transition metals. rsc.orgacs.org

Ligand Properties and Coordination Principles

The isocyanide functional group is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. rsc.org Its bonding characteristics can be understood by considering its ability to act as both a σ-donor and a π-acceptor.

Lewis Basicity and π-Acidity

Isocyanides are classified as Lewis bases, meaning they can donate a pair of electrons. wikipedia.orgsolubilityofthings.com The primary source of this Lewis basicity is the lone pair of electrons on the terminal carbon atom, which can be donated to a Lewis acidic metal center to form a σ-bond. acs.org The strength of this σ-donation is influenced by the nature of the substituent attached to the nitrogen atom.

In addition to σ-donation, isocyanides also exhibit π-acidity, meaning they can accept electron density from the metal into their empty π* antibonding orbitals. acs.orgrsc.org This process, known as back-donation, strengthens the metal-ligand bond. The extent of π-acidity can be modulated by the electronic properties of the substituent on the isocyanide. Aromatic isocyanides generally form stronger bonds with metals compared to aliphatic ones due to their enhanced back-donation capabilities. acs.org The interplay between σ-donation and π-acceptance allows for the fine-tuning of the electronic properties of the resulting metal complex.

Classification within Hard and Soft Acid–Base (HSAB) Theory

The Hard and Soft Acid-Base (HSAB) theory provides a framework for predicting the stability of coordination complexes. wikipedia.orgnumberanalytics.com This theory classifies acids (metal ions) and bases (ligands) as either "hard" or "soft". wikipedia.org Hard acids and bases are typically small, have high charge densities, and are not easily polarized, leading to more ionic interactions. numberanalytics.comlibretexts.org Conversely, soft acids and bases are larger, have lower charge states, and are more polarizable, favoring covalent interactions. wikipedia.orglibretexts.org

Isocyanides, including 3-methylbenzylisocyanide, are classified as soft bases in the HSAB framework. wikipedia.org This classification arises from their polarizable nature and the covalent character of their interactions with metal centers. gcg42.ac.in According to the HSAB principle, which states that hard acids prefer to bind to hard bases and soft acids prefer to bind to soft bases, isocyanides form the most stable complexes with soft metal ions. wikipedia.orgnumberanalytics.com

Comparison with Other Common Monodentate Ligands

The ligand properties of isocyanides are often compared to other common monodentate ligands such as phosphines, carbonyls (CO), and N-heterocyclic carbenes (NHCs).

| Ligand Type | σ-Donating Ability | π-Accepting Ability |

| Isocyanides (R-NC) | Good σ-donors | Good π-acceptors |

| Phosphines (PR3) | Strong σ-donors | Variable π-acceptors (dependent on R groups) |

| Carbonyls (CO) | Weaker σ-donors than isocyanides | Strong π-acceptors |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors | Weaker π-acceptors than CO |

Isocyanides vs. Phosphines: Both isocyanides and phosphines are considered soft ligands. researchgate.net However, N-heterocyclic carbenes (NHCs) and phosphines are generally more nucleophilic and softer ligands than isocyanides. researchgate.net The π-accepting ability of phosphines can be tuned by changing the R groups, while isocyanides are generally good π-acceptors. researchgate.net

Isocyanides vs. Carbonyls: Isocyanides are isoelectronic with carbon monoxide (CO), a classic π-acceptor ligand. rsc.org However, isocyanides are generally considered to be stronger σ-donors and weaker π-acceptors than CO. wikipedia.org This difference in electronic properties leads to distinct reactivity patterns in their respective metal complexes.

Isocyanides vs. N-Heterocyclic Carbenes (NHCs): NHCs are known to be very strong σ-donors, often stronger than both phosphines and isocyanides. researchgate.netunive.it Their π-accepting ability is generally weaker than that of CO. researchgate.net The strong σ-donation from NHCs results in very stable metal complexes. researchgate.netunive.it

Overview of Substituted Benzyl (B1604629) Isocyanides in Contemporary Chemical Science

Substituted benzyl isocyanides, including the 3-methyl derivative, are important building blocks in modern chemical research due to the versatility of the isocyanide functional group.

General Overview of Alkyl and Aryl Isocyanide Significance

Alkyl and aryl isocyanides are widely utilized in organic synthesis and materials science. researchgate.net Their ability to participate in multicomponent reactions, such as the Ugi and Passerini reactions, allows for the efficient construction of complex molecules like peptidomimetics and heterocycles from simple starting materials. vulcanchem.com Furthermore, isocyanides are valuable ligands in the synthesis of organometallic complexes with applications in catalysis and materials chemistry. acs.orgrsc.org The ease with which the alkyl or aryl substituent can be varied allows for the systematic tuning of the steric and electronic properties of the isocyanide, making them a versatile tool for chemists. acs.org

Specific Contributions of this compound and Related Methylbenzylisocyanides to Advanced Chemical Research

While specific research focusing solely on this compound is not extensively documented in the provided search results, the broader class of methylbenzyl isocyanides has found applications in several areas of advanced chemical research. For instance, chiral methylbenzylisocyanide has been used in the synthesis of chiral platinum(II) complexes that exhibit circularly polarized luminescence, a property with potential applications in organic light-emitting diodes (OLEDs). researchgate.netscispace.com Additionally, α-benzylated tosylmethyl isocyanide derivatives, which are structurally related, have been employed in the synthesis of 1-trifluoromethylated isoquinolines, a class of compounds with potential pharmaceutical applications. acs.org The presence of the methyl group on the benzyl ring can influence the regioselectivity of reactions, as seen in the synthesis of isoquinolines where the meta-substituted congener (related to this compound) showed a specific regioselectivity. acs.org These examples highlight the role of substituted benzyl isocyanides in creating novel materials and complex organic molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(isocyanomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCOJMLJHQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374911 | |

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-96-1 | |

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Methylbenzylisocyanide

General Reactivity of the Isocyano Group

The isocyano group (–N≡C) is isoelectronic with carbon monoxide, a characteristic that underpins its diverse chemical behavior. beilstein-journals.orgnih.gov It can react with nucleophiles, electrophiles, and radicals, making it a valuable functional group in synthetic organic chemistry. beilstein-journals.orgresearchgate.net The carbon atom of the isocyanide is formally divalent and can exhibit both nucleophilic and electrophilic character, allowing it to participate in a wide array of reactions. researchgate.net This dual reactivity is represented by two main resonance structures: one with a carbon-nitrogen triple bond and another depicting a carbene-like nature. wikipedia.orgthieme-connect.de The specific substituents attached to the nitrogen atom can modulate the reactivity and solubility of the isocyanide compound. beilstein-journals.orgresearchgate.net

Behavior as a One-Carbon Homologation Reagent

Isocyanides, including 3-Methylbenzylisocyanide, are effective one-carbon homologation reagents, meaning they can insert a single carbon atom into a molecule, thereby extending its carbon framework. nih.govbeilstein-journals.org This capability is prominently featured in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for building molecular complexity in a single step. wikipedia.orgresearchgate.net In these reactions, the isocyanide carbon acts as a point of convergence, reacting with an electrophilic carbonyl compound and other components to form highly functionalized products like α-acyloxy amides or di-amides. researchgate.net

Recent studies have also explored novel applications, such as using (N-isocyanoimino)triphenylphosphorane as a single-carbon-atom doping (SCAD) reagent. This allows for the conversion of acyl chlorides into homologated α-chloro cyclic ketones, a process that forms four new bonds at the incorporated carbon atom. chemrxiv.org

Table 1: Examples of Isocyanides in One-Carbon Homologation Reactions

| Reaction Name | Key Reactants | Product Type | Role of Isocyanide |

|---|---|---|---|

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | C1 building block |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-amide | C1 building block |

Utility as a Nitrogen Source in Organic Transformations

Beyond its role as a carbon source, the isocyano group serves as a valuable source of nitrogen for the synthesis of nitrogen-containing heterocycles and other molecules. nih.govbeilstein-journals.org This is particularly significant in modern organic synthesis, where the development of new methods for constructing N-heterocycles is of high interest.

For instance, isocyanides are used in cycloaddition reactions to form various heterocyclic systems. wikipedia.org A recent study demonstrated a novel [1+1+3] annulation of isocyanides, isocyanates, and a silver-based nitrogen source (AgNOx) to selectively synthesize 1,2,4-triazoles. acs.orgacs.org In this transformation, both the isocyanate and the silver salt act as nitrogen sources, highlighting the versatility of isocyanides in constructing complex nitrogen-containing rings through bond cleavage and formation. acs.org

Reactions with Nucleophiles and Electrophiles

The isocyano group's electronic structure allows it to react with both nucleophiles and electrophiles at its carbon center. nih.govacs.orgacs.org While stable in the presence of strong bases, isocyanides are sensitive to acid and can be hydrolyzed to formamides in the presence of aqueous acid. wikipedia.org

Reactions with Nucleophiles: Nucleophilic attack typically occurs at the isocyanide carbon. A notable example is the isocyanide SN2 reaction, where isocyanides act as versatile nucleophiles, reacting with alkyl halides to form intermediate nitrilium ions. researchgate.net These intermediates are then hydrolyzed in situ to yield highly substituted secondary amides, providing an alternative to traditional amide coupling methods. researchgate.net The mechanism of nucleophilic addition to metal-bound isocyanides has been studied in detail, revealing a stepwise associative pathway that involves the initial attack of the nucleophile on the isocyanide carbon, followed by proton transfer steps. mdpi.com

Reactions with Electrophiles: The isocyanide carbon can also exhibit nucleophilic character, attacking electrophiles. This is observed in reactions with Lewis acid-activated imines, where the isocyanide adds to the C=N bond to form a nitrilium intermediate. beilstein-journals.orgnih.gov This intermediate can then undergo further reactions, such as a second isocyanide addition and ring-closure, to yield complex products like bis(imino)azetidines. beilstein-journals.orgnih.gov

Radical Reactions of Isocyanides

Isocyanides are excellent radical acceptors, a property that has been widely exploited in the synthesis of diverse nitrogen-containing molecules. researchgate.net Their reactivity with both electron-rich and electron-deficient radicals makes them valuable partners in radical cascade reactions. researchgate.net

Formation and Reactivity of Imidoyl Radicals

A key step in the radical chemistry of isocyanides is the addition of a carbon-centered or heteroatom-centered radical to the isocyano carbon. This addition generates a transient but crucial intermediate known as an imidoyl radical. beilstein-journals.orgbeilstein-journals.org Imidoyl radicals are isoelectronic to acyl radicals and serve as pivotal intermediates in numerous synthetic transformations. scirp.org

Once formed, the imidoyl radical can undergo several subsequent reactions:

Intramolecular Cyclization: The radical can add to a nearby unsaturated bond within the same molecule, leading to the formation of cyclic structures. This strategy is widely used for synthesizing heterocyclic compounds like quinolines and phenanthridines. beilstein-journals.orgscirp.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as a tin hydride or a silane, to yield a reduction product. researchgate.net

Intermolecular Addition: The imidoyl radical can add to another unsaturated molecule present in the reaction mixture, which is a key feature of multicomponent radical reactions. researchgate.net

Fragmentation: Under certain conditions, the imidoyl radical can undergo β-fragmentation to produce a nitrile. acs.org

Table 2: Fate of Imidoyl Radicals in Chemical Reactions

| Reaction Pathway | Description | Typical Product |

|---|---|---|

| Intramolecular Cyclization | Radical attacks an internal π-system. | N-Heterocycles (e.g., Phenanthridines) |

| Hydrogen Abstraction | Radical abstracts H• from a donor. | Imines (after tautomerization) |

| Intermolecular Addition | Radical adds to an external acceptor. | Multi-component adducts |

| Oxidation | Radical is oxidized to a nitrilium ion. | Amides (after hydrolysis) |

Addition and Cyclization Reactions Involving Heteroatom Radicals

The reaction of isocyanides with heteroatom-centered radicals (e.g., those based on sulfur, selenium, or silicon) is a powerful method for constructing nitrogen-containing molecules functionalized with various heteroatoms. beilstein-journals.orgnih.govbeilstein-journals.org These reactions typically proceed via an addition-cyclization cascade. clockss.org

A heteroatom radical first adds to the isocyanide carbon to form an imidoyl radical intermediate. beilstein-journals.org If the starting isocyanide contains an appropriately positioned double or triple bond, this intermediate can undergo a subsequent intramolecular cyclization. For example, the reaction of alkenyl isocyanides with thiols in the presence of a radical initiator generates a thiyl radical, which adds to the isocyanide to form an imidoyl radical. This intermediate then cyclizes to produce sulfur-containing heterocycles like 2-arylthio-1-pyrrolines. clockss.org Such radical reactions are valued for their mild conditions and high functional group tolerance. clockss.org

Transition Metal-Catalyzed Insertion Reactions

Transition metal catalysis provides powerful methods for activating the isocyanide functional group, enabling reaction pathways that are otherwise inaccessible. nih.gov Isocyanides are highly versatile C1 building blocks in these transformations, which have been increasingly studied for their synthetic utility. nih.govbiobasedorgchem.com Palladium-catalyzed processes, in particular, have been prominent, though the use of more earth-abundant base metals is an area of growing interest. nih.govbiobasedorgchem.com These reactions are efficient for creating a variety of new chemical bonds and constructing complex molecular architectures. sioc-journal.cn

A fundamental reaction in organometallic chemistry involving isocyanides is their insertion into metal-carbon bonds. wikipedia.org In a process known as 1,1-migratory insertion, an alkyl or aryl group attached to a metal center migrates to the electrophilic carbon atom of a coordinated isocyanide ligand. sci-hub.semdpi.com This step is central to many catalytic cycles. mdpi.com

The reaction is initiated by the oxidative addition of an organic halide to a low-valent metal center, such as Pd(0), which forms a metal-alkyl or metal-aryl complex. mdpi.com The isocyanide then coordinates to the metal center. This is followed by the migratory insertion of the isocyanide into the metal-carbon bond, which results in the formation of a metal-iminoacyl species. sci-hub.semdpi.com This intermediate is a key branching point for subsequent reactions.

| Step | Description | Intermediate Example |

| 1. Oxidative Addition | An aryl or alkyl halide reacts with a low-valent transition metal (e.g., Pd(0)). | Ar-Pd(II)-X |

| 2. Isocyanide Coordination | An isocyanide molecule (R-NC) coordinates to the metal center. | [Ar-Pd(II)(CNR)-X] |

| 3. Migratory Insertion | The aryl or alkyl group migrates from the metal to the isocyanide carbon. | [X-Pd(II)-C(=NR)Ar] (Iminoacyl complex) |

This table summarizes the general sequence for the formation of a metal-iminoacyl complex via isocyanide insertion.

This process transforms the linear isocyanide moiety into a bent iminoacyl ligand, which is poised for further functionalization. The stability and reactivity of the iminoacyl intermediate are influenced by the specific isocyanide, the metal, and the other ligands present in the coordination sphere. umb.edu

The reactive iminoacyl palladium intermediate generated from isocyanide insertion serves as a powerful synthon for building more complex molecules. sioc-journal.cn These intermediates can be trapped by various nucleophiles or participate in cascade reactions to yield functionalized acyclic and cyclic products. sci-hub.sersc.org

The synthesis of nitrogen-containing heterocycles is a particularly valuable application of this methodology. nih.govmdpi.com Isocyanides are irreplaceable building blocks for creating important heterocyclic scaffolds like indoles and quinolines. nih.gov For instance, palladium-catalyzed reactions involving isocyanide insertion have been developed to construct 2-amino-3-arylquinolines. mdpi.com In such sequences, an initial imidoylative coupling is often followed by another palladium-catalyzed event, like a Suzuki coupling, in a one-pot fashion. mdpi.com These methods often exhibit high selectivity and operational simplicity. nih.gov

| Reaction Type | Isocyanide Role | Product Class | Example Heterocycles |

| Imidoylative Cross-Coupling | C1 Building Block | Functionalized Chains | Amides, Ketones sioc-journal.cn |

| Imidoylative Cyclization | C1, N1 Synthon | Nitrogen Heterocycles | Quinolines, Indoles mdpi.comnih.gov |

| Multicomponent Reactions | Reactive Intermediate Precursor | Diverse Scaffolds | 3H-Indolamines mdpi.com |

This table illustrates the utility of isocyanide insertion reactions in synthesizing various classes of organic compounds.

The versatility of this approach allows for the rapid incorporation of the nitrogen atom and the adjacent carbon from the isocyanide into a wide array of molecular frameworks. mdpi.com

Several mechanistic pathways have been proposed for transition metal-catalyzed reactions involving isocyanides. nih.govsci-hub.se These pathways are generally categorized based on the key bond-forming event.

Type I Insertion (Migratory Insertion): This is the most common pathway and involves the 1,1-migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. sci-hub.se The reaction proceeds through an imidoyl metal species, which can then react with various electrophiles or other coupling partners to yield the final product. sci-hub.se This mechanism is characterized by the migration of a ligand from the metal to the coordinated isocyanide carbon. wikipedia.org

Type II Insertion (Imidoylation): In this pathway, the isocyanide ligand is first activated by coordination to a higher-valent transition metal center. sci-hub.se This enhances the electrophilicity of the isocyanide carbon, making it susceptible to attack by an external nucleophile. This process also generates an imidoyl metal species, making it mechanistically similar in outcome to Type I, though the initial step is different. sci-hub.se

Type III Insertion ('Formal Insertion'): Some reactions are referred to as 'formal insertions' but proceed through a different mechanistic sequence. sci-hub.se For example, transformations involving carbene or nitrene transfer may result in a product that appears to be from an insertion, but the isocyanide actually undergoes migratory insertion into a metal-carbon or metal-heteroatom π-bond, leading to a metallacycle intermediate. sci-hub.se

While detailed mechanistic studies for many base metal-catalyzed systems are still emerging, these general pathways provide a framework for understanding the reactivity of isocyanides like this compound in these transformations. nih.gov

Construction of Functionalized Chains and Cyclic Compounds (e.g., Nitrogen Heterocycles)

Protonation and Hydrogen Bonding Chemistry

Beyond insertion reactions, the isocyanide functional group exhibits distinct reactivity related to protonation when coordinated to a metal and can participate in non-covalent interactions such as hydrogen bonding.

The coordination of an isocyanide to a metal center alters its electronic properties, and in some cases, the coordinated ligand can be protonated to generate aminocarbyne ligands. unipi.it This transformation typically occurs when the isocyanide is part of an electron-rich metal complex. The protonation of isocyanide ligands is an effective method for accessing these aminocarbyne species. unipi.it

The synthesis often begins with a metal complex where an isocyanide, such as this compound, serves as a ligand. The addition of a strong acid leads to the protonation of the isocyanide. This process converts the M-C≡N-R linkage into a metal-carbyne moiety with an amino substituent, [M≡C-NHR]+. Diiron aminocarbyne complexes, for example, can be synthesized by first substituting a carbonyl ligand with an isocyanide, followed by alkylation or, in some cases, protonation. unipi.itmdpi.com

| Starting Complex Type | Reagent | Product Ligand | Product Complex Example |

| Metal-Isocyanide Complex | Strong Acid (H+) | Aminocarbyne [C-NHR]+ | [Fe₂(μ-CO){μ-CN(H)(R)}Cp₂(CO)₂]⁺ nih.gov |

| Diiron Carbonyl | 1. Isocyanide (CNR) 2. Alkylating Agent | Alkyl-Aminocarbyne [C-NR'R]+ | [Fe₂(μ-CO){μ-CN(Me)(R)}Cp₂(CO)₂]⁺ unipi.it |

This table compares the formation of aminocarbyne ligands via protonation and the more common alkylation route.

The resulting aminocarbyne complexes are a distinct class of organometallic compounds with unique structural and reactive properties. unipi.it

A hydrogen bond is an electrostatic attraction between a partially positive hydrogen atom attached to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). libretexts.orgusp.br While the nitrogen atom in an isocyanide is a potential hydrogen bond acceptor, the terminal carbon atom, which bears a formal negative charge and a lone pair of electrons in its dominant resonance structure, can also act as a hydrogen bond acceptor.

The ability of the isocyano group to accept a hydrogen bond at its carbon terminus is an important aspect of its non-covalent interaction profile. The hydrogen bond donor is typically a molecule with a polarized X-H bond (where X is O, N, etc.). uci.edu The strength of this interaction depends on the electronegativity of the donor atom and the geometry of the complex. libretexts.org This type of interaction can influence the orientation of molecules in solution and in the solid state, potentially affecting reactivity and the structure of larger molecular assemblies. aps.org

| Interaction Component | Role | Description | Example |

| This compound | Hydrogen Bond Acceptor | The terminal carbon atom uses its lone pair of electrons. | Ar-CH₂-N≡C: |

| Protic Molecule (e.g., Water, Alcohol) | Hydrogen Bond Donor | A partially positive hydrogen atom is attracted to the isocyanide carbon. | H-O-H, R-O-H |

This table describes the components of a hydrogen bond involving the terminal carbon of an isocyanide.

Impact of Hydrogen Bonding on Reactivity and Structure

The isocyanide functional group, with its unique electronic structure, demonstrates a significant capacity to engage in hydrogen bonding, an interaction that profoundly influences both its solid-state structure and chemical reactivity. nih.gov Unlike many functional groups where nitrogen or oxygen atoms are the primary hydrogen bond acceptors, isocyanides present an unusual case where the terminal carbon atom can serve this role. nih.gov This capability stems from the electronic nature of the isocyanide carbon, which possesses energetically accessible filled σ and π orbitals, enabling it to accept a hydrogen bond. nih.gov

Detailed investigations using crystallographic data have provided clear evidence for the isocyanide carbon acting as a hydrogen bond acceptor from various donor groups (H-X). nih.gov These interactions are not limited to strong donors like O-H but also include weaker C-H donors. nih.gov The geometry of these interactions can vary, with the hydrogen bond approaching the carbon from different angles, reflecting the involvement of either the σ-type lone pair or the π orbitals. nih.gov

Research Findings on Isocyanide Hydrogen Bonding

Crystallographic analysis of various isocyanide-containing compounds has confirmed the existence and nature of these hydrogen bonds. The interactions can be categorized based on the hydrogen bond donor.

R-NC···H-O/N Interactions: Strong hydrogen bonds are observed with traditional donors like hydroxyl (O-H) and amine (N-H) groups. In the cytotoxic marine diterpene, kalihinene, the isocyanide carbon interacts with a neighboring molecule's hydroxyl group at a short distance of 2.5 Å. nih.gov

The following table summarizes representative crystallographic data for intermolecular interactions involving the isocyanide carbon as a hydrogen bond acceptor.

| Compound Type | Donor Group | Interaction | Distance (Å) | Significance |

| Kalihinene Diterpene | O-H | R-NC···H-O | 2.5 | Multipolar interaction influencing crystal packing. nih.gov |

| Kalihinene Diterpene | Aliphatic C-H | R-NC···H-C | 2.8 - 2.9 | Demonstrates acceptance from unpolarized donors. nih.gov |

| Peracylated Arabinose Isocyanide | Polarized C-H | R-NC···H-C | 2.7 - 2.9 | Example of multiple weak interactions defining structure. nih.gov |

These hydrogen-bonding networks are critical in defining the three-dimensional structures of molecules in the solid state, much like the well-documented hydrogen bonds in amides or oximes that form predictable motifs like dimers and catemers. mdpi.comucc.ie

Influence on Chemical Reactivity

Hydrogen bonding plays a vital role in modulating the reactivity of isocyanides, particularly in multicomponent reactions and rearrangements. This influence can manifest through the stabilization of transition states or by altering the nucleophilicity or electrophilicity of the reactants.

Transition State Stabilization: In certain reactions, hydrogen bonding to the isocyanide group can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate. rsc.org For example, theoretical studies on the Smiles rearrangement, a variation of the Ugi reaction, have highlighted the key role of an intramolecular hydrogen bond in determining the feasibility of the reaction. researchgate.net Similarly, the presence of hydrogen-bond donor solvents, such as methanol, can significantly affect reaction outcomes by interacting with the isocyanide or other reactants. researchgate.net

Mechanism and Selectivity: Hydrogen bonding can direct the course of a reaction. In the addition of nucleophiles to metal-activated isocyanides, solvent molecules or a second molecule of the reagent can participate in the transition state, promoting proton transfer via a hydrogen-bonded, six-membered ring intermediate. mdpi.com This participation can be crucial for the reaction to proceed. Furthermore, hydrogen bonding has been shown to be a powerful tool for controlling regioselectivity in C-H functionalization reactions, a principle that can be extended to reactions involving isocyanides. core.ac.uk

The table below outlines the observed effects of hydrogen bonding on the reactivity of isocyanides and related systems.

| Reaction Type | Hydrogen Bonding Effect | Mechanistic Implication | Source |

| Smiles Rearrangement | Intramolecular H-bond | Key for reaction feasibility. | researchgate.net |

| Nucleophilic Addition | Solvent H-bond donation | Affects nucleophilicity of reactants and stabilizes intermediates. | researchgate.net |

| Radical Reactions | Transition state H-bond | Enhances reactivity by stabilizing the transition state. | rsc.org |

| Nucleophilic Addition to Metal-Isocyanides | H-transfer promotion | Facilitates proton transfer via a cyclic, hydrogen-bonded transition state. | mdpi.com |

Coordination Chemistry of 3 Methylbenzylisocyanide

Binding Modes and Characteristics as a Ligand

Isocyanides (R-N≡C) are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org Their electronic properties are characterized by a combination of σ-donation from the lone pair on the terminal carbon atom and π-acceptance into the antibonding π* orbitals of the C≡N group. wikipedia.org This dual electronic nature allows isocyanides to stabilize metals in various oxidation states.

Predominant Coordination through the Terminal Carbon Atom

In the vast majority of its complexes, the 3-methylbenzylisocyanide ligand is expected to coordinate to a single metal center through its terminal carbon atom. This is the conventional binding mode for isocyanide ligands, forming a linear or near-linear M-C-N arrangement. wikipedia.org This coordination is primarily a result of the donation of the carbon lone pair electrons to a vacant metal orbital, forming a strong σ-bond.

Bridging Isocyanide Ligands and Associated Structural Implications

M-C-N Angle Deviations and π-Backbonding Interactions

The M-C-N linkage in terminal isocyanide complexes is a key indicator of the extent of metal-to-ligand π-backbonding. wikipedia.org A perfectly linear M-C-N arrangement (180°) suggests a dominance of σ-donation from the ligand to the metal. In contrast, a bent M-C-N geometry (angles significantly less than 180°) indicates substantial π-backbonding from the metal's d-orbitals into the π* orbitals of the isocyanide ligand. wikipedia.org This back-donation strengthens the M-C bond and weakens the C-N triple bond. While this is a general principle, specific M-C-N angle data for complexes of this compound are not documented in the available research.

Influence of the 3-Methylbenzyl Substituent on Steric and Electronic Properties of Coordination

The 3-methylbenzyl group is anticipated to influence the coordination properties of the isocyanide ligand through both steric and electronic effects.

Electronic Effects: The methyl group is a weak electron-donating group. This electronic effect, transmitted through the benzyl (B1604629) ring to the isocyanide functionality, is expected to slightly increase the σ-donor capacity of the ligand compared to unsubstituted benzyl isocyanide. This enhanced donor character could lead to stronger metal-ligand bonds.

A comparative table of general isocyanide ligand properties is presented below, though specific data for this compound is not available.

| Isocyanide Ligand | Cone Angle (θ) | Electronic Parameter (ν(CO) in Ni(CO)3L) |

| General Trends | ||

| Alkyl Isocyanides | Smaller | Stronger σ-donors |

| Aryl Isocyanides | Larger | Weaker σ-donors, Better π-acceptors |

| This compound (Predicted) | Moderate | Expected to be a good σ-donor |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal isocyanide complexes is typically achieved through the reaction of a suitable metal precursor with the isocyanide ligand.

Preparation of Homoleptic Isocyanide Complexes

Homoleptic isocyanide complexes are coordination compounds in which all the ligands attached to the central metal atom are identical isocyanide molecules, having the general formula [M(CNR)n]x+. The synthesis of such complexes often involves the direct reaction of a metal salt or a labile metal complex with an excess of the isocyanide ligand. belmont.edursc.org For example, a general route could involve the reaction of a metal halide with a stoichiometric amount of this compound in a suitable solvent.

A general synthetic scheme for a hypothetical homoleptic complex of this compound is shown below:

MCl₂ + n(3-Me-C₆H₄CH₂NC) → [M(CNCH₂C₆H₄-3-Me)n]Cl₂

Despite the general methodologies available for the synthesis of homoleptic isocyanide complexes, specific literature detailing the successful synthesis and characterization of homoleptic complexes of this compound is not currently available.

Stereochemical Aspects in Coordination Chemistry

The introduction of chiral ligands into metal complexes is a fundamental strategy for inducing chirality and exploring their stereochemical properties.

1 Chiral this compound Ligands in Metal Complexes

While this compound itself is not chiral, its structural isomer, α-methylbenzylisocyanide, is chiral and has been used to prepare optically active octahedral metal carbonyl complexes of molybdenum, chromium, and tungsten. researchgate.net The principles of using chiral ligands to induce chirality in the resulting metal complex are well-established. libretexts.org The synthesis of chiral-at-metal complexes can be achieved either through chiral resolution of a racemic mixture or by employing chiral ligands that direct the stereochemistry of the metal center. rsc.org In the context of this compound, chirality can be introduced into the complex through the coordination of other chiral ligands. For example, chiral Pt(II) complexes have been synthesized with methylbenzylisocyanide and a chiral tridentate ligand. scispace.comresearchgate.net The spatial arrangement of these ligands around the metal center can lead to the formation of diastereomers or enantiomers.

Synthesis of Mixed-Ligand Complexes, including Metal Carbonyl Isocyanide Complexes

2 Optical Properties of Complexes with Optically Pure Isocyanide Enantiomers

Recent studies have focused on the circularly polarized luminescence (CPL) of chiral platinum(II) complexes. researchgate.net For instance, chiral Pt(II) complexes with methylbenzylisocyanide have been shown to exhibit bright green emission in dilute solutions and strong orange emission at higher concentrations. researchgate.net When doped into a polymer matrix, the emission can be tuned from green to red, and importantly, an amplification of the CPL signal is observed compared to the solution state. researchgate.netresearchgate.net This highlights the potential of these materials in the development of advanced optical devices. edelweisspublications.com

Reactivity of Coordinated this compound Ligands

The coordination of an isocyanide ligand to a metal center activates the isocyanide carbon atom towards nucleophilic attack.

Chiral this compound Ligands in Metal Complexes

1 Nucleophilic Addition to Coordinated Isocyanides

The carbon atom of the isocyanide ligand, when coordinated to a metal, becomes more electrophilic and thus susceptible to nucleophilic addition. mdpi.com This reactivity has been exploited to synthesize a variety of new chemical species. The mechanism of nucleophilic addition of N-nucleophiles, such as amines and hydrazines, to isocyanides coordinated to platinum(II) centers has been studied in detail using theoretical methods. mdpi.com These studies reveal that the reaction proceeds through a stepwise associative mechanism rather than a concerted one. mdpi.com The process involves the initial attack of the nucleophile on the isocyanide carbon, followed by deprotonation of the nucleophilic moiety. mdpi.com This fundamental reaction pathway provides a basis for understanding and predicting the reactivity of coordinated this compound towards a range of nucleophiles.

Formation of Acyclic Carbene Structures from Coordinated Isocyanides

The transformation of a coordinated isocyanide into an acyclic carbene ligand is a fundamental reaction in organometallic chemistry. This process typically involves the nucleophilic attack at the electrophilic isocyanide carbon atom. The general mechanism proceeds via the addition of a nucleophile, commonly an amine or an alcohol, to the carbon atom of the isocyanide ligand, which is activated by its coordination to a metal center. This activation makes the isocyanide carbon susceptible to nucleophilic addition, leading to the formation of an acyclic carbene.

The reaction can be represented generally as: LnM(CNR) + Nu-H → LnM{C(NHR)(Nu)}

This method has been widely applied to synthesize acyclic diaminocarbene (ADC) and acyclic aminocarbene complexes. tum.dersc.org For instance, the reaction of coordinated isocyanides with primary amines is a well-established route to acyclic diaminocarbene complexes. tum.de While direct examples using this compound are not prominent in the literature, studies on analogous compounds like benzyl isocyanide and xylyl isocyanide illustrate this reactivity. For example, gold(III) isocyanide complexes, including those with xylyl isocyanide, react with benzophenone (B1666685) hydrazone to form short-lived acyclic diaminocarbene complexes. rsc.org

The formation of these carbene ligands can be part of a stepwise synthesis. For example, a proposed mechanism for the formation of N-heterocyclic carbenes (NHCs) from a manganese-isocyanide complex and propargylamine (B41283) involves the initial nucleophilic attack of the amine on the isocyanide to form an acyclic diaminocarbene complex as an intermediate. acs.org This intermediate subsequently undergoes cyclization. acs.org

The synthesis of acyclic carbene complexes is influenced by both steric and electronic factors of the isocyanide substituent and the attacking nucleophile. xmu.edu.cn The stability of the resulting carbene complex is also a significant factor. For instance, in some gold(III) systems, the acyclic diaminocarbene complexes formed are short-lived. rsc.org

A modular approach has been developed for creating carbene complexes, which could be applicable to this compound. This involves using isocyanide complexes as building blocks that react with various nucleophiles to generate a library of carbene complexes with different functionalities. researchgate.net

Oxidative and Protonation Susceptibility of Isocyanide Complexes

Isocyanide ligands, including this compound, are generally stronger σ-donors and weaker π-acceptors than carbon monoxide (CO). wikipedia.orgscribd.com This electronic profile makes their metal complexes more electron-rich compared to their carbonyl analogues. Consequently, these complexes are more susceptible to both oxidation and protonation. wikipedia.orgscribd.com

Oxidative Susceptibility:

The increased electron density at the metal center in isocyanide complexes facilitates oxidation. This property is evident in their electrochemical behavior. Cyclic voltammetry studies on iron(II) complexes with various isocyanide ligands, including benzyl isocyanide, have shown that the oxidation potential of the Fe(II)/Fe(III) couple is significantly influenced by the electronic properties of the isocyanide ligand. tum.de The substitution of other ligands with isocyanides generally leads to an increase in the potential required for oxidation, indicating a stabilization of the lower oxidation state by the electron-donating isocyanide. tum.de

The reversible redox behavior of isocyanide complexes is a key feature, as illustrated by the isolation of homoleptic vanadium hexaisocyanide complexes in three different oxidation states (n = -1, 0, +1). wikipedia.org This demonstrates the ability of isocyanide ligands to stabilize various metal oxidation states. wikipedia.org

Protonation Susceptibility:

The higher basicity of isocyanides compared to CO also renders their complexes more susceptible to protonation. wikipedia.orgscribd.com Depending on the electronic structure of the complex and the site of protonation, different products can be formed.

For electron-rich complexes, protonation can occur at the metal center, leading to the formation of a metal hydride. A classic example is the easy protonation of Fe(CNR)₅, whereas the analogous Fe(CO)₅ does not react under the same conditions. wikipedia.org

Fe(CNR)₅ + H⁺ → [HFe(CNR)₅]⁺

Alternatively, protonation can occur at the nitrogen atom of the isocyanide ligand in some electron-rich complexes, yielding aminocarbyne complexes. wikipedia.org

LₙM-CNR + H⁺ → [LₙM≡CN(H)R]⁺

The acidity of the α-carbon of the isocyanide substituent is also a notable feature. For benzyl isocyanide, the pKa of the benzylic proton is significantly lower than that of toluene, indicating increased acidity. wikipedia.org This suggests that deprotonation at the methylene (B1212753) bridge of a coordinated benzyl isocyanide ligand is a potential reaction pathway, leading to a metalated isocyanide species that can act as a potent nucleophile. nsf.gov

Catalytic Applications Involving 3 Methylbenzylisocyanide and Its Complexes

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orgchemguide.co.uk Isocyanides serve as ancillary or "spectator" ligands, which remain coordinated to the metal center throughout the catalytic cycle, influencing its reactivity, or as "actor" ligands that are directly involved in the transformation. rsc.org The coordination of an isocyanide to a transition metal modifies the electronic distribution of the isocyano moiety, enabling reaction pathways that are otherwise inaccessible. mdpi.com

Isocyanides are strong σ-donors and weak π-acceptors. This electronic profile allows them to form stable complexes with a variety of transition metals. The nature of the substituent on the isocyanide group, in this case, the 3-methylbenzyl group, plays a crucial role in modulating the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. researchgate.netnih.gov The coordination to a metal center can activate the isocyanide towards nucleophilic or electrophilic attack, making it a valuable synthon in organic synthesis. mdpi.com

Key Characteristics of Isocyanides as Ligands:

| Property | Description |

| Electronic Nature | Strong σ-donor, weak π-acceptor. This stabilizes metal centers and influences their reactivity. |

| Steric Tunability | The organic substituent (e.g., 3-methylbenzyl) allows for fine-tuning of the steric environment around the metal center, impacting selectivity. |

| Reactivity | Upon coordination, the isocyanide can be activated to participate directly in reactions, such as insertion or coupling. mdpi.com |

| Versatility | Forms complexes with a wide range of transition metals, including palladium, ruthenium, rhodium, and iron. google.comnih.gov |

Metal-Catalyzed Bond Activation Mediated by Isocyanide Ligands

The activation of otherwise inert chemical bonds is a cornerstone of modern catalysis. Isocyanide ligands can play a significant role in mediating the activation of various bonds at a metal center. rsc.org The strong σ-donating character of the isocyanide ligand increases the electron density on the metal, which can facilitate key catalytic steps like oxidative addition—a process where a chemical bond in a substrate is broken and two new bonds to the metal are formed. uclouvain.be

Conversely, the coordination of isocyanides can render the metal center more electrophilic, promoting the activation of substrates. This dual nature makes isocyanide complexes effective in a variety of bond activation processes. For instance, the combination of isocyanide insertion and C-H bond activation has emerged as a powerful strategy for constructing complex organic molecules. nih.gov While specific studies on 3-methylbenzylisocyanide are not prevalent, the general principles of isocyanide-mediated bond activation are broadly applicable.

Specific Catalytic Transformations

One of the most significant applications of isocyanides in catalysis is their participation in insertion reactions. sioc-journal.cnrsc.org In these transformations, the isocyanide carbon atom inserts into a metal-element bond (e.g., metal-carbon, metal-hydrogen, or metal-heteroatom). This process is a powerful tool for forming new carbon-nitrogen bonds and constructing diverse molecular architectures like ketones and amides. sioc-journal.cn

These reactions typically proceed through a catalytic cycle involving:

Oxidative addition of a substrate to the metal center.

Coordination of the isocyanide.

Insertion of the isocyanide into a metal-substrate bond.

Reductive elimination to release the final product and regenerate the catalyst. mdpi.com

Palladium-catalyzed isocyanide insertion reactions have been particularly well-developed, though other metals are also employed. mdpi.com These methods offer high efficiency and selectivity in synthesizing functionalized nitrogen-containing compounds. sioc-journal.cn The synergy between C–H bond activation and isocyanide insertion provides an efficient route to complex substances, demonstrating significant potential in organic synthesis.

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds, where a simple organic molecule, like isopropanol, serves as the hydrogen source instead of high-pressure H₂ gas. wiley-vch.denih.gov While phosphine (B1218219) ligands have been extensively studied in this context, isocyanides have emerged as effective alternative ligands. nih.gov

Research on ruthenium(II) complexes has demonstrated the efficacy of isocyanide ligands in the transfer hydrogenation of ketones. Specifically, bis(isocyanide)-ruthenium(II) complexes have been shown to be highly active catalysts. acs.orgfigshare.com A study on complexes of the type trans,cis,cis-[RuCl₂(CNR)₂(dppf)] (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) found that the complex with benzyl (B1604629) isocyanide (R = CH₂Ph), a close structural analog of this compound, was the most active catalyst for the transfer hydrogenation of a variety of ketones. acs.orgfigshare.com

The reaction, catalyzed by the benzyl isocyanide complex, proceeded efficiently in propan-2-ol with a base as a co-catalyst. acs.org This suggests that a similar complex bearing the this compound ligand would also be a promising catalyst for this transformation. The electronic and steric properties conferred by the 3-methylbenzyl group could potentially influence the catalyst's activity and selectivity.

Catalytic Activity of a Benzyl Isocyanide Ruthenium Complex in Transfer Hydrogenation of Ketones acs.org

| Ketone Substrate | Product Alcohol | Conversion (%) | Time (h) |

| Acetophenone | 1-Phenylethanol | >99 | 1 |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 1 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 1 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 1 |

| Propiophenone | 1-Phenylpropan-1-ol | >99 | 1 |

| Benzophenone (B1666685) | Diphenylmethanol | 92 | 24 |

| Cyclohexanone | Cyclohexanol | >99 | 1 |

| Reaction Conditions: Ketone (1 mmol), propan-2-ol (10 mL), KOH (0.2 mmol), catalyst (0.01 mmol), reflux. |

The data clearly indicates the high efficiency of the benzyl isocyanide-ruthenium catalyst. Hydride-ruthenium complexes were identified as the active species in the catalytic cycle, highlighting the mechanistic pathway of these isocyanide-based systems. acs.org The potential for developing chiral versions of these catalysts for asymmetric transfer hydrogenation also exists, which is a significant area of research in organic synthesis. google.comresearchgate.net

Spectroscopic and Computational Studies on 3 Methylbenzylisocyanide and Its Complexes

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a powerful tool for probing the C≡N triple bond in isocyanide compounds. The stretching frequency (νC≡N) of this bond is highly sensitive to the electronic environment of the isocyanide, making it an excellent indicator of coordination and bonding interactions. arxiv.org

In free 3-methylbenzylisocyanide, the C≡N stretching vibration is expected to appear in the region of 2100-2200 cm⁻¹. For instance, the related methyl isocyanide exhibits its C≡N stretching mode at 2161 cm⁻¹ in the liquid phase. dtic.mil The position of this band can be influenced by factors such as the solvent and the presence of substituents on the benzyl (B1604629) ring.

Upon coordination to a metal center, the νC≡N of the isocyanide ligand can shift to either higher or lower frequencies, depending on the interplay between σ-donation and π-back-bonding. jyu.fiscispace.com

σ-donation: The isocyanide ligand donates electron density from its carbon-centered highest occupied molecular orbital (HOMO) to a vacant metal orbital. This donation strengthens the C≡N bond, leading to an increase in the stretching frequency (a blue shift). arxiv.orgjyu.fi

π-back-bonding: The metal center donates electron density from its d-orbitals into the π* antibonding orbitals of the isocyanide ligand. This back-donation weakens the C≡N bond, resulting in a decrease in the stretching frequency (a red shift). arxiv.orgnih.gov

Table 1: Representative IR Stretching Frequencies (νC≡N) for Isocyanide Compounds

| Compound/Complex Type | νC≡N (cm⁻¹) | Bond Interaction Type |

| Free Aryl Isocyanide | ~2130 | - |

| Isocyanide on Ag(111) | Red-shifted | π-back-bonding |

| Isocyanide on Cu(100) | Red-shifted | π-back-bonding |

| [Fe(LPyr)(PF6)2] | Higher than free ligand | σ-donation > π-back-bonding |

| [Cr(LPyr)] | Lower than free ligand | π-back-bonding > σ-donation |

| [(C^N^C)AuCNtBu]PF6 | 2271 | σ-donation dominated |

This table is generated based on data from various isocyanide complexes to illustrate the trends in C≡N stretching frequencies. arxiv.orgnih.govuea.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, connectivity, and dynamic behavior of this compound and its complexes. Both ¹H and ¹³C NMR are crucial for characterizing these compounds.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons. The chemical shifts and coupling patterns of the aromatic protons can confirm the 3-methyl substitution pattern. The methylene protons would likely appear as a singlet, while the methyl protons would also be a singlet.

The ¹³C NMR spectrum is particularly informative. The isocyanide carbon (–N≡C) is a key diagnostic signal. For instance, in metal-free isocyanides, this carbon resonance appears at a specific chemical shift that is sensitive to the electronic effects of the substituents. aip.org The chemical shifts of the aromatic carbons, the methylene carbon, and the methyl carbon provide further structural confirmation.

Upon coordination to a metal, significant changes in the NMR spectra are observed:

The chemical shift of the isocyanide carbon can change substantially, reflecting the new electronic environment. nih.gov

Coupling between the isocyanide carbon and the metal nucleus (if NMR active) can provide direct evidence of coordination.

Changes in the chemical shifts of the benzyl group protons and carbons can indicate the extent of electronic communication between the metal center and the ligand.

NMR spectroscopy is also a powerful tool for studying dynamic processes, such as ligand exchange. For example, studies on dicobalt octaisocyanide have used ¹H NMR to show intra- and intermolecular exchange of isocyanide ligands. researchgate.net For this compound complexes, variable-temperature NMR studies could reveal information about conformational changes or ligand dynamics in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C₆H₄) | ~7.0-7.5 | Complex multiplet pattern |

| ¹H | Methylene (-CH₂-) | ~4.5 | Singlet |

| ¹H | Methyl (-CH₃) | ~2.3 | Singlet |

| ¹³C | Isocyanide (-N≡C) | ~155-170 | Varies upon coordination |

| ¹³C | Aromatic (C₆H₄) | ~120-140 | Multiple signals |

| ¹³C | Methylene (-CH₂-) | ~50-60 | |

| ¹³C | Methyl (-CH₃) | ~20 |

This table provides estimated chemical shift ranges based on typical values for similar organic moieties. savemyexams.comchemrevise.org

Infrared (IR) Spectroscopy: Analysis of C≡N Stretching Modes in Free and Coordinated Isocyanides

Computational Chemistry Methodologies

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and bonding in molecules like this compound and its metal complexes. mdpi.comscispace.com DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and various electronic properties, providing insights that complement experimental data.

For this compound, DFT can be used to:

Optimize the ground-state geometry, providing bond lengths and angles.

Calculate the IR spectrum and compare the computed C≡N stretching frequency with experimental values.

Analyze the nature of the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. gaussian.com This is crucial for understanding the photophysical properties of this compound and its complexes, such as their absorption and emission spectra.

TD-DFT calculations can predict:

The energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. unc.eduacs.org

The nature of these transitions, for example, whether they are ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). unc.eduacs.org

The properties of the lowest excited states, which are important for predicting luminescence behavior. josai.ac.jp

For instance, TD-DFT has been used to show that in certain rhenium isocyanide complexes, oxidation leads to a dominant low-energy LMCT transition. unc.edu Such calculations are vital for designing new photoactive materials based on isocyanide complexes.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.com

For a free isocyanide like this compound, the HOMO is typically a σ-type orbital localized on the carbon atom, which is responsible for its σ-donor properties. rsc.orgnih.gov The LUMO is a π* antibonding orbital, which can accept electron density from a metal center in π-back-bonding. rsc.org

In metal complexes, the HOMO and LUMO are combinations of metal and ligand orbitals. The energy and composition of these frontier orbitals determine the electronic and optical properties of the complex. For example, the HOMO-LUMO gap is related to the energy of the lowest electronic transition. nih.gov In phosphorescent complexes, the nature of the HOMO and LUMO (e.g., their metal vs. ligand character) dictates whether the emission is due to MLCT, LC, or other types of transitions. rsc.org

Analysis of HOMO-LUMO interactions is also crucial for understanding reactivity. For instance, in the context of catalysis, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile determines the reaction pathway. wuxibiology.comresearchgate.net

Computational Modeling of Coordination Bonds and π-Hole Interactions

The isocyanide functional group (–N≡C) is a versatile ligand in coordination chemistry. Its electronic structure, characterized by a terminal carbon atom with both a lone pair and π-systems, allows it to engage in various types of bonding. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing these interactions.

A key feature of the isocyanide ligand that has been elucidated through computational modeling is the presence of a "π-hole." This term describes a region of positive electrostatic potential located on the extension of the C≡N bond, perpendicular to the molecular framework. mdpi.com This electrophilic region allows the isocyanide to act as a π-hole donor in non-covalent interactions. Ligation to an electrophilic metal center, such as Pd(II) or Pt(II), enhances the π-hole character of the isocyanide carbon, making these interactions more significant. acs.orgresearchgate.net

Theoretical models have successfully characterized several types of these non-covalent bonds:

π-hole···π Interactions: DFT calculations have been used to study intramolecular π-hole(isocyanide)···π(arene) interactions in palladium complexes. acs.org These studies, using the M06 functional, revealed that these interactions contribute to the conformational stabilization of the complexes, with calculated strengths in the range of 1.9–2.2 kcal/mol. acs.org The analysis was further supported by the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which identified π(C–C)Xyl → π*(C–N)isocyanide charge transfer as a contributing factor. acs.org

π-hole···Lone Pair Interactions: In the solid-state structure of a gold(I) isocyanide complex, rare π-hole(CN)···Cl interactions were identified alongside aurophilic Au···Au forces. mdpi.com DFT calculations confirmed the significant role of these contacts in establishing the crystal packing. mdpi.com

π-hole···Metal Interactions: A particularly interesting interaction involves the isocyanide π-hole acting as an acceptor for electron density from a positively charged, yet nucleophilic, d-orbital of a metal center (d⁸ M = Pt, Pd). researchgate.netmdpi.com Electrostatic surface potential calculations and QTAIM analysis have confirmed the formation of these π-hole···metal contacts. researchgate.net

The effect of substituents on the benzyl ring of a ligand like this compound can be predicted using these computational approaches. DFT calculations on para-substituted aryl isocyanides adsorbed on a Pt(111) surface showed how electron-donating and withdrawing groups influence the σ-donation and π-back-donation between the ligand and the metal substrate, which in turn affects the N≡C bond strength. aip.org Although specific data for this compound is not prominent in the literature, these studies on analogous systems provide a robust framework for understanding its coordination behavior.

Table 1: Calculated Interaction Energies for Isocyanide Complexes This table presents data from a DFT study on binuclear diaminocarbene complexes, illustrating the calculated strength of intramolecular π-hole(isocyanide)···π(arene) interactions.

| Complex Model | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) | Citation |

| Model of 7 | π-hole(isocyanide)···π(arene) | M06/MWB28(Pd)/6-31G | 1.9 | acs.org |

| Model of 8 | π-hole(isocyanide)···π(arene) | M06/MWB28(Pd)/6-31G | 2.2 | acs.org |

| Model of 9 | π-hole(isocyanide)···π(arene) | M06/MWB28(Pd)/6-31G* | 2.1 | acs.org |

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the most probable reaction pathways. researchgate.net This is particularly valuable for complex, multi-step reactions involving organometallic species.

A notable example is the computational study of the reaction between arylmethyl isocyanides and xanthate esters to form carbamothioates. beilstein-journals.org For the reaction involving benzyl isocyanide (a close analogue of this compound), DFT calculations were employed to elucidate a plausible mechanism. beilstein-journals.org The proposed pathway involves several key steps:

Hydride Addition: The reaction initiates with the addition of a hydride ion to the terminal carbon of the isocyanide, forming an anion intermediate (Int1 ) via transition state TS1 . beilstein-journals.org

Nucleophilic Addition: The resulting anion attacks the thiocarbonyl group of the xanthate ester, leading to a second intermediate (Int2 ) through TS2 . beilstein-journals.org

Elimination: Subsequent elimination of a thiomethyl group via TS3 generates a carbene and a thiolate anion (Int3 ), which upon hydrolysis yield the final product. beilstein-journals.org

The entire reaction profile was modeled, providing the relative free energies for each intermediate and transition state, thus offering a detailed, step-by-step understanding of this unexpected transformation. beilstein-journals.org

Table 2: Calculated Free Energy Profile for the Reaction of Benzyl Isocyanide with O-Benzyl S-Methyl Dithiocarbonate The energies (in kJ mol⁻¹) were calculated at the B3LYP/6-311++G(d,p) level of theory, including solvent effects for chloroform. Energies are relative to the starting materials.

| Species | Description | Relative Free Energy (ΔG, kJ mol⁻¹) | Citation |

| Reactants | Benzyl isocyanide + Xanthate + H⁻ | 0.0 | beilstein-journals.org |

| TS1 | Transition State 1 | +28.9 | beilstein-journals.org |

| Int1 | Intermediate 1 | -160.7 | beilstein-journals.org |

| TS2 | Transition State 2 | -13.4 | beilstein-journals.org |

| Int2 | Intermediate 2 | -25.1 | beilstein-journals.org |

| TS3 | Transition State 3 | +113.8 | beilstein-journals.org |

| Int3 | Intermediate 3 | -21.8 | beilstein-journals.org |

Other reaction types involving isocyanides have also been successfully investigated using theoretical methods. DFT calculations have been used to rationalize a silver-mediated [3+2] cycloaddition between isocyanides and alkynes, revealing a mechanism involving successive 1,5-silver migrations. researchgate.net Similarly, studies on isocyanide homologation reactions have provided evidence for carbene intermediates through detailed quantum chemical calculations. d-nb.infouni-saarland.de These examples underscore the capability of computational chemistry to unravel complex reaction mechanisms and provide predictive models for reactivity. researchgate.netd-nb.info

Conformational and Stereochemical Analysis using Computational Methods

The three-dimensional arrangement of atoms—the conformation and stereochemistry—is critical to a molecule's properties and reactivity. nih.gov Computational methods provide a powerful means to explore the conformational landscape of flexible molecules and to predict the stereochemical outcomes of reactions. acs.orgacs.org

Conformational analysis typically involves mapping the potential energy surface of a molecule as a function of its rotatable bonds. For molecules like this compound, rotation around the benzyl-CH₂ and CH₂-NC bonds would be of primary interest. Computational methods such as molecular mechanics or DFT can be used to identify low-energy conformers and the energy barriers between them. researchgate.net

A practical application of this is seen in the computational analysis of the carbamothioate product formed from the reaction of 4-fluorobenzyl isocyanide. shastriinstitute.org DFT modeling at the B3LYP/6-311++G(d,p) level was conducted for two possible rotamers. The calculations predicted a Gibbs free energy difference of -1.769 kJ mol⁻¹, favoring one rotamer over the other. shastriinstitute.org This computed energy difference corresponded to a predicted equilibrium ratio of 67.1/32.9, which was in excellent agreement with the experimentally observed ratio of 65/35 from ¹H NMR spectroscopy. shastriinstitute.org This demonstrates the accuracy of computational methods in predicting conformational preferences.

In the context of coordination chemistry, the stereochemistry of metal complexes is of paramount importance, especially in asymmetric catalysis. acs.orgnumberanalytics.com Chiral isocyanide ligands, such as those derived from (R)- or (S)-α-methylbenzylamine, can be used to create chiral metal complexes where the metal center itself may become stereogenic. numberanalytics.com Computational modeling is essential for:

Predicting Diastereomeric Stability: When a chiral ligand coordinates to a metal, multiple diastereomeric complexes can potentially form. DFT calculations can predict the relative energies of these diastereomers, providing insight into which one is likely to be favored thermodynamically.

Analyzing Ligand-Metal Interactions: Modeling can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonds) between the chiral ligand and other ligands in the coordination sphere that dictate the preferred stereochemical arrangement.

Understanding Reaction Stereoselectivity: By modeling the transition states for a catalytic reaction involving a chiral complex, chemists can understand the origins of enantioselectivity or diastereoselectivity. The energy difference between competing diastereomeric transition states determines the stereochemical outcome of the reaction.

While specific computational studies on the stereochemical aspects of this compound complexes are not widely reported, the established methodologies are fully applicable and are routinely used to design new chiral catalysts and to understand their function at a molecular level. acs.org

Advanced Applications and Emerging Research Directions

Applications in Materials Science

The incorporation of isocyanide ligands, including derivatives like 3-methylbenzylisocyanide, into metal complexes and polymeric structures is a burgeoning field in materials science. Their strong σ-donating and moderate π-accepting capabilities allow for the fine-tuning of the electronic and photophysical properties of materials. rsc.org

Isocyanides have proven to be valuable ligands in the design of luminescent metal complexes. rsc.org They are often incorporated into platinum(II), palladium(II), iridium(III), and other transition metal centers to create highly emissive materials. rsc.orgacs.org The isocyanide ligand can play several roles: it can act as a simple supporting ligand, influencing the excited-state dynamics, or it can be a chromophoric part of the complex, where the electronic transitions responsible for luminescence are localized on the isocyanide itself. rsc.org

For instance, cyclometalated platinum complexes featuring isocyanide ligands are known to be intensely luminescent. acs.org The emission properties, whether fluorescence or phosphorescence, can be tuned based on the solvent, temperature, and excitation wavelength. acs.org The electronic characteristics of these compounds show that the nature of the isocyanide substituent has a minimal effect on the highest occupied molecular orbital (HOMO), suggesting that the isocyanide's primary influence is on the ligand field strength and the properties of the excited states. acs.org Research has also extended to luminescent platinum acetylide complexes supported by isocyanides, where phosphorescence typically arises from an acetylide-centered excited state. acs.org

Table 1: Photophysical Data for Selected Luminescent Metal-Isocyanide Complexes

| Complex Type | Metal Center | Emission Type | Typical Wavelength (nm) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|---|---|

| Cyclometalated Isocyanide Complexes | Platinum(II) | Phosphorescence | Varies | Moderate to High | Emission is tunable by medium and excitation. acs.org |

| Platinum Acetylide Complexes | Platinum(II) | Phosphorescence | 460–540 | 0.043–0.27 | Luminescence depends on the acetylide's π-conjugation. acs.org |

| Diisocyanide Complexes | Molybdenum(0), Chromium(0) | MLCT Phosphorescence | - | - | Properties are similar to classic Ru(II) and Ir(III) complexes. rsc.org |

| Diisocyanide Complexes | Nickel(0) | MLCT Phosphorescence | - | - | Analogous to emissive Cu(I) bis(diimine) compounds. rsc.org |

Note: This table presents generalized data from various isocyanide ligands to illustrate typical properties.

Circularly Polarized Luminescence (CPL) is an emission phenomenon from chiral molecules that has significant potential in 3D displays, optical data storage, and chiroptical sensors. cas.cnresearchgate.net Isocyanides, particularly when polymerized into helical structures, are excellent candidates for creating CPL-active materials. rsc.org

A key strategy involves the asymmetric polymerization of chiral aryl isocyanide monomers. This process can produce helical polyisocyanides that exhibit both aggregation-induced emission (AIE) and CPL activity. rsc.org For example, enantiomeric platinum complexes with a chiral α-methylbenzyl isocyanide ligand have been shown to self-assemble into helical nanoribbons and nanofibers. cas.cn These ordered supramolecular structures exhibit strong CPL signals, with the handedness of the CPL being determined by the molecular chirality of the initial complex. cas.cn The luminescence dissymmetry factor (g_lum), a measure of CPL intensity, can reach values as high as 0.02 in these systems, which is considered highly efficient. cas.cn

Table 2: Properties of Isocyanide-Based CPL Materials | Material Type | Chiral Source | Resulting Structure | Emission Color | |g_lum| Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Helical Polyisocyanides | Chiral aryl isocyanide monomer | Helical Polymer | - | ~7.7 x 10⁻⁴ | rsc.org | | Pt(II) Complex Assembly | Chiral α-methylbenzyl isocyanide | Helical Nanofibers | Yellow / Red | > 0.02 | cas.cn | | PFO-b-PPI Co-assembly | Binaphthyl-based inducer | Helical Nanofibers | Blue-Green | up to 0.11 | acs.org | PFO-b-PPI: Polyfluorene-block-poly(phenyl isocyanide)

A major challenge in CPL research is amplifying the dissymmetry factor (|g_lum|) to levels suitable for practical applications, as most systems have values in the range of 10⁻⁴ to 10⁻². chinesechemsoc.org Several strategies have been developed using isocyanide-based systems to enhance CPL signals.

One effective method is the "sergeants and soldiers" principle, or chiral amplification, in copolymerization. By copolymerizing a small amount of a chiral isocyanide monomer (the "sergeant") with a majority of an achiral monomer (the "soldiers"), a helical polymer with a preferred handedness can be produced, leading to a strong CPL signal. rsc.org A nonlinear relationship is often observed between the chiral monomer content and the intensity of the CPL signal, demonstrating a strong chiral amplification effect. rsc.org